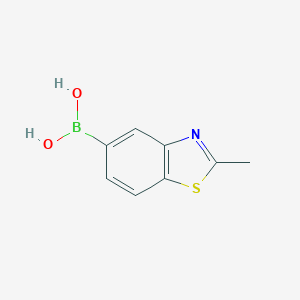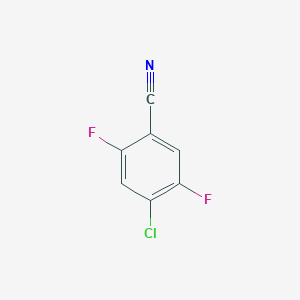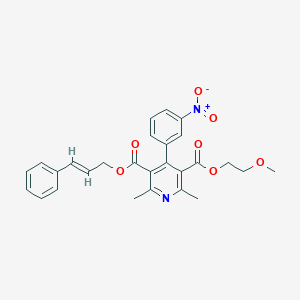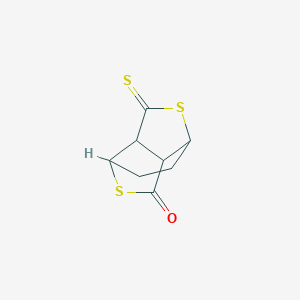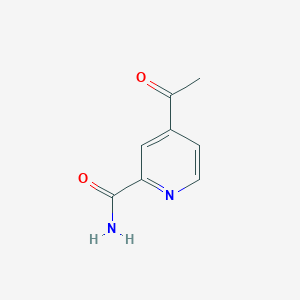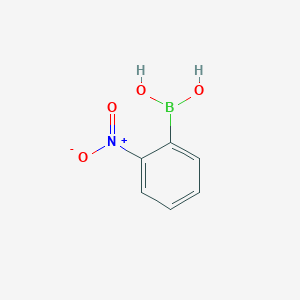![molecular formula C20H27NO6 B151285 ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate CAS No. 338462-91-2](/img/structure/B151285.png)
ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate is a synthetic compound that belongs to the family of furan carboxylates. This compound has gained significant attention among researchers due to its potential applications in the field of medicine, especially in cancer treatment.
Mécanisme D'action
The mechanism of action of Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. It has been reported to inhibit the PI3K/AKT/mTOR pathway, which is responsible for the survival and proliferation of cancer cells. Moreover, it has been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. The inhibition of these pathways leads to the induction of apoptosis and inhibition of cell proliferation, ultimately resulting in the death of cancer cells.
Effets Biochimiques Et Physiologiques
Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate has shown significant biochemical and physiological effects in various in vitro and in vivo studies. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been reported to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. In addition, it has been reported to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate in lab experiments include its potential applications in cancer treatment, anti-inflammatory properties, and antioxidant properties. However, the limitations of using this compound include its high cost, low solubility in water, and potential toxicity.
Orientations Futures
There are several future directions for the research on Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate. These include the development of more efficient synthetic methods, the investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, and the investigation of its potential use in combination therapy with other anticancer drugs. Moreover, the investigation of its pharmacokinetics and toxicology is also necessary for its clinical development.
Conclusion:
Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate is a synthetic compound that has shown potential applications in the field of medicine, especially in cancer treatment. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Moreover, it possesses anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, its high cost, low solubility in water, and potential toxicity are the limitations of using this compound. Future research on this compound should focus on the development of more efficient synthetic methods, investigation of its potential applications in the treatment of other diseases, investigation of its potential use in combination therapy with other anticancer drugs, and investigation of its pharmacokinetics and toxicology.
Méthodes De Synthèse
The synthesis of Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate involves the reaction of 5-[(1S)-1-(tert-butoxycarbonylamino)-2-phenylethyl]-2-oxotetrahydrofuran-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield. This synthetic method has been reported in various research articles, and it is considered a reliable method for the preparation of Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate.
Applications De Recherche Scientifique
Ethyl (ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate has shown potential applications in the field of medicine, especially in cancer treatment. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also shown promising results in the treatment of breast cancer, lung cancer, and prostate cancer. Moreover, it has been reported to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
338462-91-2 |
|---|---|
Nom du produit |
ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate |
Formule moléculaire |
C20H27NO6 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
ethyl (5R)-5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C20H27NO6/c1-5-25-17(22)14-12-16(26-18(14)23)15(11-13-9-7-6-8-10-13)21-19(24)27-20(2,3)4/h6-10,14-16H,5,11-12H2,1-4H3,(H,21,24)/t14?,15-,16+/m0/s1 |
Clé InChI |
ALIRBAQAJOSDKA-MERJSTESSA-N |
SMILES isomérique |
CCOC(=O)C1C[C@@H](OC1=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES |
CCOC(=O)C1CC(OC1=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C1CC(OC1=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



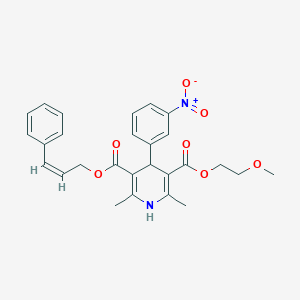
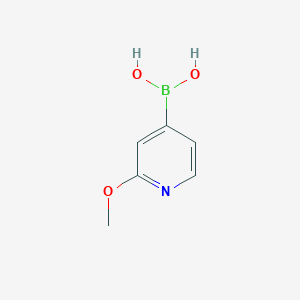
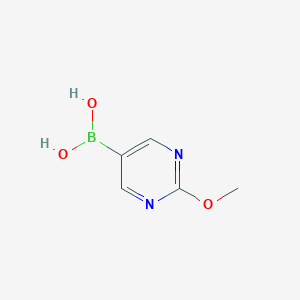
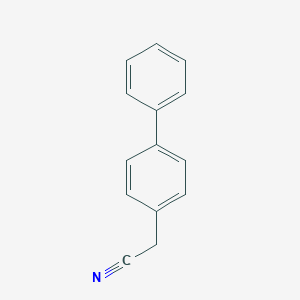
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI)](/img/structure/B151212.png)
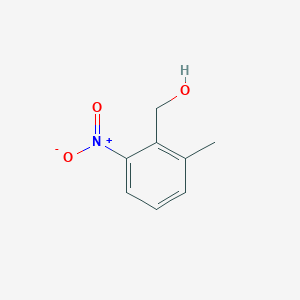
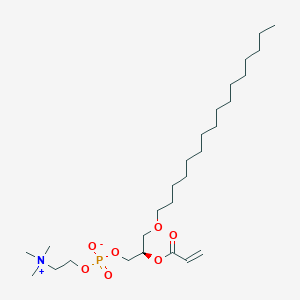
![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)
